3,4-Bis[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one
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Overview
Description
Matairesinol is an organic compound classified as a lignan, a type of phenylpropanoid. It is found in various plants, including cereals like rye. Matairesinol has attracted attention for its potential health benefits, particularly its role as a precursor to enterolignans, which are believed to reduce the risk of certain cancers and cardiovascular diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
Matairesinol can be synthesized through several methods. One common approach involves the oxidative coupling of coniferyl alcohol, a phenylpropanoid monomer. This reaction typically requires a catalyst, such as a peroxidase enzyme, and occurs under mild conditions .
Industrial Production Methods
Industrial production of matairesinol often involves the extraction from plant sources. Techniques such as ultrasonication-assisted extraction, supercritical fluid extraction, and enzyme-assisted extraction are employed to isolate matairesinol from plants like Forsythia koreana and Carthamus tinctorius .
Chemical Reactions Analysis
Types of Reactions
Matairesinol undergoes various chemical reactions, including:
Oxidation: Matairesinol can be oxidized to form arctigenin and isoarctigenin.
Reduction: It can be reduced to form dihydromatairesinol.
Substitution: Matairesinol can undergo substitution reactions, particularly involving its hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peroxidase enzymes.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Reagents such as alkyl halides can be used for substitution reactions.
Major Products
Oxidation: Arctigenin, Isoarctigenin
Reduction: Dihydromatairesinol
Substitution: Various alkylated derivatives
Scientific Research Applications
Matairesinol has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other lignans and related compounds.
Biology: Studied for its role in plant metabolism and its conversion to enterolignans by gut microbiota.
Medicine: Investigated for its potential anti-cancer, anti-inflammatory, and cardiovascular protective effects.
Industry: Utilized in the production of nutraceuticals and functional foods due to its health benefits
Mechanism of Action
Matairesinol exerts its effects through several mechanisms:
Adiponectin Receptor Agonist: Acts as an agonist of the adiponectin receptor 1 (AdipoR1), which plays a role in glucose regulation and fatty acid oxidation.
Anti-Inflammatory Pathways: Inhibits the nuclear factor-kappa B (NF-κB) pathway, reducing inflammation.
Antioxidant Activity: Enhances the activity of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px).
Comparison with Similar Compounds
Matairesinol is part of a group of compounds known as lignans. Similar compounds include:
- Secoisolariciresinol
- Pinoresinol
- Medioresinol
- Sesamin
- Syringaresinol
- Lariciresinol
Uniqueness
Matairesinol is unique due to its specific metabolic conversion to enterolactone and enterodiol, which are believed to have significant health benefits. Additionally, its role as an adiponectin receptor agonist sets it apart from other lignans .
Properties
IUPAC Name |
3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O6/c1-24-18-9-12(3-5-16(18)21)7-14-11-26-20(23)15(14)8-13-4-6-17(22)19(10-13)25-2/h3-6,9-10,14-15,21-22H,7-8,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MATGKVZWFZHCLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC2COC(=O)C2CC3=CC(=C(C=C3)O)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20862228 |
Source
|
Record name | 3,4-Bis[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20862228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7471-01-4 |
Source
|
Record name | MLS003171545 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403531 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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